Enzymatic Potency: Micromolar IC50 Defines IDO-IN-5's Application Niche
IDO-IN-5 inhibits recombinant human IDO with an IC50 of 1–10 μM . In cross-study comparison, this potency is approximately 100- to 1000-fold weaker than clinical-stage inhibitors Epacadostat (IC50 = 10 nM) and Navoximod (Ki = 7 nM) . The micromolar potency positions IDO-IN-5 as a tool compound for mechanistic studies rather than as a candidate for therapeutic translation, as high nanomolar to low micromolar concentrations are required to achieve 50% enzyme inhibition in cell-free systems.
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1–10 μM |
| Comparator Or Baseline | Epacadostat: 10 nM; Navoximod (GDC-0919): Ki = 7 nM |
| Quantified Difference | IDO-IN-5 is ~100- to 1000-fold less potent than clinical-stage IDO1 inhibitors |
| Conditions | Recombinant human IDO enzyme assay |
Why This Matters
Researchers requiring a micromolar IDO inhibitor for experimental controls or pathway validation can use IDO-IN-5, whereas those needing potent enzyme blockade must select a nanomolar inhibitor.
